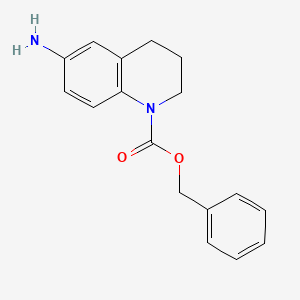![molecular formula C14H15NO2 B12521221 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one CAS No. 750634-68-5](/img/structure/B12521221.png)
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 1-(4-acetylphenyl)ethenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyrrolidinone ring enhances the compound’s stability and reactivity, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate acyclic precursors. For instance, the reaction of an amine with a carboxylic acid derivative can lead to the formation of the pyrrolidinone ring.
Introduction of the 1-(4-Acetylphenyl)ethenyl Group: This step involves the functionalization of the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites and altering the activity of the target molecule .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A simpler analog with similar biological activity but lacking the 1-(4-acetylphenyl)ethenyl group.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that can enhance or modify their biological activity.
Prolinol: A derivative with a hydroxyl group that offers different reactivity and biological properties.
Uniqueness: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one stands out due to its specific substitution pattern, which provides unique reactivity and biological activity. The presence of the 1-(4-acetylphenyl)ethenyl group enhances its potential as a therapeutic agent and as a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
750634-68-5 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10(15-9-3-4-14(15)17)12-5-7-13(8-6-12)11(2)16/h5-8H,1,3-4,9H2,2H3 |
Clé InChI |
VRVHAGSYWTZGLM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=C)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


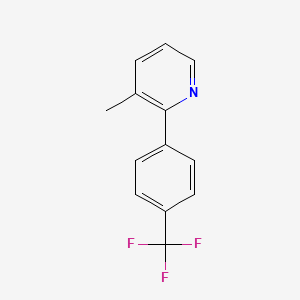



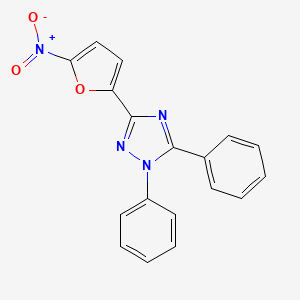
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
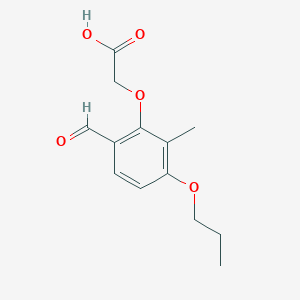
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
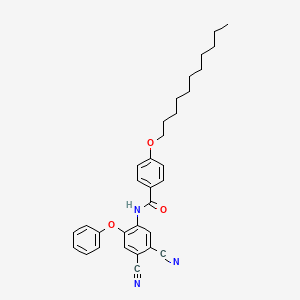
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
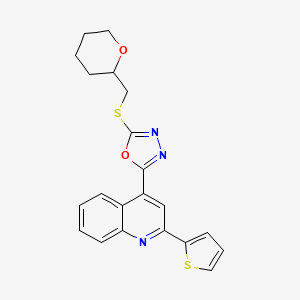

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)
